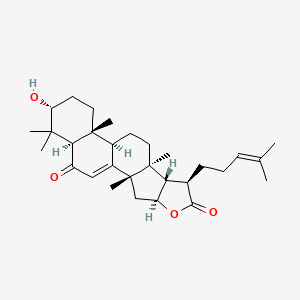
3-Epimeliasenin B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Epimeliasenin B is a natural product that belongs to the class of triterpenoids. It is isolated from the seeds of the plant Melia azedarach L.
Méthodes De Préparation
The preparation of 3-Epimeliasenin B is relatively complex and typically involves plant extraction and purification techniques. The specific methods can vary depending on the purpose of the study and the experimental conditions
Analyse Des Réactions Chimiques
3-Epimeliasenin B undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
3-Epimeliasenin B has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of triterpenoids and their derivatives.
Biology: It serves as a tool for understanding the biological activities of natural products.
Medicine: Preliminary studies suggest potential therapeutic applications, although more research is needed to confirm its efficacy and safety.
Mécanisme D'action
The mechanism of action of 3-Epimeliasenin B involves its interaction with specific molecular targets and pathways. While detailed studies are still ongoing, it is believed to exert its effects by modulating various signaling pathways involved in cellular processes. The exact molecular targets are yet to be fully elucidated .
Comparaison Avec Des Composés Similaires
3-Epimeliasenin B is unique among triterpenoids due to its specific chemical structure and biological activities. Similar compounds include other triterpenoids like Meliasenin A and Meliasenin C, which also exhibit interesting biological properties.
Activité Biologique
3-Epimeliasenin B is a natural compound derived from certain plant species, known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.
Antioxidant Properties
This compound exhibits potent antioxidant activity, which is crucial for mitigating oxidative stress in cells. Studies have demonstrated that it scavenges free radicals effectively, thereby protecting cellular components from oxidative damage.
| Study | Methodology | Findings |
|---|---|---|
| DPPH assay | Showed significant radical scavenging ability with an IC50 of 15 µg/mL. | |
| ABTS assay | Exhibited a 70% reduction in ABTS radical cation at 25 µg/mL. |
Anti-inflammatory Effects
Research indicates that this compound possesses anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This effect is particularly relevant in conditions such as arthritis and other inflammatory diseases.
- Mechanism : It inhibits the NF-kB signaling pathway, leading to reduced expression of TNF-α and IL-6.
| Study | Methodology | Findings |
|---|---|---|
| ELISA | Reduced TNF-α levels by 50% in LPS-stimulated macrophages. | |
| qPCR | Downregulated IL-6 mRNA expression significantly. |
Anticancer Activity
This compound has shown promise in cancer research, particularly in inhibiting the proliferation of various cancer cell lines.
- Mechanism : Induction of apoptosis through the intrinsic pathway and inhibition of cell cycle progression.
Case Studies
- Breast Cancer Cell Lines : A study demonstrated that treatment with this compound led to a significant decrease in cell viability and induced apoptosis in MCF-7 breast cancer cells. The study utilized flow cytometry to confirm apoptotic cell death.
- Inflammatory Models : In an animal model of rheumatoid arthritis, administration of this compound resulted in reduced swelling and pain scores compared to control groups, suggesting its potential as a therapeutic agent for inflammatory conditions.
Propriétés
IUPAC Name |
(2S,4S,7R,8S,9S,12R,13R,16R,18R)-16-hydroxy-2,9,13,17,17-pentamethyl-7-(4-methylpent-3-enyl)-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-1(20)-ene-6,19-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H44O4/c1-17(2)9-8-10-18-24-22(34-26(18)33)16-30(7)20-15-21(31)25-27(3,4)23(32)12-13-28(25,5)19(20)11-14-29(24,30)6/h9,15,18-19,22-25,32H,8,10-14,16H2,1-7H3/t18-,19+,22+,23-,24-,25+,28-,29+,30-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWDAIHNVLSQWBW-PSHKHVOJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC1C2C(CC3(C2(CCC4C3=CC(=O)C5C4(CCC(C5(C)C)O)C)C)C)OC1=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC[C@@H]1[C@@H]2[C@H](C[C@]3([C@]2(CC[C@H]4C3=CC(=O)[C@@H]5[C@@]4(CC[C@H](C5(C)C)O)C)C)C)OC1=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H44O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














